4-(3-Azetidinyl)-2-methylpyridine Hydrochloride
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Overview
Description
4-(3-Azetidinyl)-2-methylpyridine Hydrochloride is a chemical compound with the molecular formula C8H11N2Cl It is a derivative of pyridine, featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-2-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-diphenylmethyl-3-azetidin-ol with cyano acetic acid involves esterification, Pinner reaction, neutralization, and amidination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of suitable solvents, catalysts, and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azetidinyl)-2-methylpyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The azetidine ring and pyridine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(3-Azetidinyl)-2-methylpyridine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specialized properties, such as coatings and adhesives.
Mechanism of Action
The exact mechanism of action of 4-(3-Azetidinyl)-2-methylpyridine Hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The azetidine ring’s strain and reactivity may play a role in its biological activity, influencing how it interacts with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Azetidinyl)pyridine Hydrochloride
- Azetidin-3-ol Hydrochloride
- 4-Azetidin-3-ylmorpholine Hydrochloride
Uniqueness
4-(3-Azetidinyl)-2-methylpyridine Hydrochloride is unique due to the presence of both the azetidine ring and the methyl group on the pyridine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-4-8(2-3-11-7)9-5-10-6-9;/h2-4,9-10H,5-6H2,1H3;1H |
InChI Key |
HETRRSCQYNLWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CNC2.Cl |
Origin of Product |
United States |
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